BenchChemオンラインストアへようこそ!

Adrenomedullin (1-12), human

Receptor Pharmacology Radioligand Binding Neuropeptide Receptors

Order Adrenomedullin (1-12), human to secure a precisely defined N-terminal fragment that is essential for receptor pharmacology and antimicrobial pharmacophore mapping. Unlike full-length AM, this peptide lacks vasodilatory and antimicrobial activity, serving as an irreplaceable negative control in hemodynamic studies and a validated low-affinity comparator (IC₅₀ ~0.3 μM) for AM/CGRP binding assays. Avoid experimental invalidation from cross-reactivity by selecting the only fragment confirmed not to antagonize AM receptors, ensuring unambiguous attribution of effects to the adrenomedullin ring-structure pharmacophore.

Molecular Formula C64H100N22O19S
Molecular Weight 1513.7 g/mol
Cat. No. B1150346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (1-12), human
Molecular FormulaC64H100N22O19S
Molecular Weight1513.7 g/mol
Structural Identifiers
InChIInChI=1S/C64H100N22O19S/c1-32(2)25-42(57(99)82-41(62(104)105)12-8-23-75-64(72)73)77-51(93)30-76-53(95)38(17-19-47(66)89)79-58(100)43(27-33-9-5-4-6-10-33)83-59(101)45(29-50(69)92)85-60(102)44(28-49(68)91)84-56(98)40(21-24-106-3)81-61(103)46(31-87)86-55(97)39(18-20-48(67)90)80-54(96)37(11-7-22-74-63(70)71)78-52(94)36(65)26-34-13-15-35(88)16-14-34/h4-6,9-10,13-16,32,36-46,87-88H,7-8,11-12,17-31,65H2,1-3H3,(H2,66,89)(H2,67,90)(H2,68,91)(H2,69,92)(H,76,95)(H,77,93)(H,78,94)(H,79,100)(H,80,96)(H,81,103)(H,82,99)(H,83,101)(H,84,98)(H,85,102)(H,86,97)(H,104,105)(H4,70,71,74)(H4,72,73,75)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyZOAAQYOLPIJQIT-HDKAIKTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (1-12), human: N-Terminal Fragment Peptide for Adrenomedullin Receptor Research and Assay Development


Adrenomedullin (1-12), human (CAS: 161206-81-1) is a synthetic 12-amino acid peptide fragment corresponding to the N-terminal residues Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg of the full-length 52-amino acid human adrenomedullin peptide [1]. The peptide has a molecular formula of C₆₄H₁₀₀N₂₂O₁₉S and a molecular weight of 1513.68 g/mol [2]. Unlike the full-length peptide, AM(1-12) lacks the intramolecular disulfide bridge present in the 16-21 ring structure and terminates with a free carboxyl group rather than C-terminal amidation [3]. This fragment serves primarily as a tool compound for investigating structure-activity relationships within the adrenomedullin/calcitonin gene-related peptide (CGRP) receptor family and for validating adrenomedullin receptor binding specificity in native tissue preparations.

Adrenomedullin (1-12) Cannot Be Substituted by CGRP, Full-Length Adrenomedullin, or C-Terminal Fragments in Specific Research Contexts


Within the adrenomedullin/CGRP peptide family, structural heterogeneity dictates profound differences in receptor engagement, signaling efficacy, and in vivo pharmacology. The full-length adrenomedullin (1-52) potently activates both AM₁ (CLR/RAMP2) and AM₂ (CLR/RAMP3) receptors while also exhibiting cross-reactivity with CGRP receptors (CLR/RAMP1) [1]. In contrast, AM(1-12) demonstrates markedly distinct receptor binding kinetics that render it either a selective binding probe or a functionally inactive negative control, depending on the specific receptor subtype and tissue context being interrogated [2]. C-terminal fragments such as AM(22-52) function as adrenomedullin receptor antagonists rather than agonists, further precluding functional substitution [3]. Proadrenomedullin N-terminal 20 peptide (PAMP), derived from the same precursor protein but comprising residues distinct from AM(1-12), activates entirely different receptor systems including MRGPRX2 and produces hypotensive effects via separate mechanisms [4]. This multidimensional functional divergence across sequence variants makes the indiscriminate interchange of adrenomedullin-related peptides scientifically invalid for receptor pharmacology studies, binding assays requiring defined affinity characteristics, and experimental systems where hemodynamic neutrality is required.

Quantitative Differentiation of Adrenomedullin (1-12) vs. Full-Length AM, CGRP, and AM(22-52) in Receptor Binding, Vasoactivity, and Antimicrobial Activity


Adrenomedullin (1-12) Exhibits ~250-Fold Lower Binding Affinity Than Full-Length AM in Human Brain Tissue

In competitive radioligand binding assays using [¹²⁵I]adrenomedullin in human brain cerebral cortex membranes, adrenomedullin (1-12) demonstrated an IC₅₀ of 0.3 μM for inhibition of specific [¹²⁵I]adrenomedullin binding [1]. In contrast, full-length adrenomedullin (1-52) exhibited an IC₅₀ of 1.2 ± 0.5 nM (mean ± SEM, n = 3) in the same assay system [1]. The affinity difference between the fragment and full-length peptide is approximately 250-fold. Scatchard analysis of [¹²⁵I]adrenomedullin binding in the same human cerebral cortex tissue yielded a dissociation constant (Kd) of 0.17 ± 0.03 nM with a Bmax of 99.3 ± 1.9 fmol/mg protein (n = 5) [1].

Receptor Pharmacology Radioligand Binding Neuropeptide Receptors

Adrenomedullin (1-12) Lacks Vasoactive Effect on Pulmonary and Systemic Arterial Pressure vs. Full-Length AM and AM(13-52)

In an intact cat pulmonary vascular bed preparation under conditions of elevated vasomotor tone induced by U-46619 infusion, intralobar arterial bolus injections of full-length adrenomedullin (1-52) at 10-3,000 ng and AM(13-52) at 10-3,000 ng decreased lobar arterial pressure in a dose-dependent manner [1]. Only the highest doses (1,000-3,000 ng) of AM(1-52) and AM(13-52) produced mild decreases in systemic arterial pressure. Under identical experimental conditions with matched dosing, injections of adrenomedullin (1-12) produced no effect on lobar arterial pressure and no effect on systemic arterial pressure [1]. This in vivo hemodynamic inactivity of AM(1-12) stands in marked contrast to the vasodilator activity of full-length AM and the AM(13-52) fragment.

Cardiovascular Pharmacology Pulmonary Vascular Bed In Vivo Hemodynamics

Adrenomedullin (1-12) Lacks Antimicrobial Activity vs. Full-Length AM

Full-length adrenomedullin (1-52) possesses documented antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, a property attributed to its cationic amphipathic structure and the presence of the disulfide-bonded ring region [1]. In contrast, adrenomedullin (1-12) has been reported to lack antimicrobial activity entirely [1]. This functional divergence has been specifically noted in technical documentation as a differentiating characteristic: 'Unlike adrenomedullin (1-52), adrenomedullin (1-12) has no effect on arterial pressure in cats and lacks antimicrobial activity' [1].

Antimicrobial Peptides Host Defense Structure-Activity Relationship

Calcitonin Gene-Related Peptide (CGRP) is a Poor Competitor at Adrenomedullin Binding Sites Where AM(1-12) Defines Fragment-Specific Binding

In the same human brain radioligand binding study that established AM(1-12) IC₅₀ values, calcitonin gene-related peptide (CGRP) was evaluated as a competitor of [¹²⁵I]adrenomedullin binding. Despite structural homology with adrenomedullin, CGRP exhibited an IC₅₀ of >1 μM for inhibition of [¹²⁵I]adrenomedullin binding [1]. This places CGRP as an even weaker competitor than AM(1-12) (IC₅₀ = 0.3 μM) and dramatically weaker than full-length AM (IC₅₀ = 1.2 nM). The findings demonstrate that specific adrenomedullin binding sites in human brain are pharmacologically distinct from CGRP receptors, with the rank order of affinity being AM(1-52) >> AM(1-12) > CGRP [1].

Receptor Specificity CGRP Cross-Reactivity AM/CGRP Receptor Family

AM(1-12), AM(13-52), and AM(22-52) Exhibit Comparable Low-Affinity Binding in Human Brain, Defining N-Terminal Truncation Effects

Three adrenomedullin fragments were evaluated in parallel in the human brain radioligand binding assay: adrenomedullin (1-12), adrenomedullin (13-52), and adrenomedullin (22-52). All three fragments were poor inhibitors of [¹²⁵I]adrenomedullin binding, each exhibiting an IC₅₀ of approximately 0.3 μM [1]. This uniform low-affinity profile across N-terminal, mid-region, and C-terminal fragments suggests that the entire 52-amino acid sequence is required for high-affinity receptor engagement in this tissue context. Among these fragments, AM(22-52) is additionally characterized as an adrenomedullin receptor antagonist, whereas AM(1-12) and AM(13-52) lack antagonistic activity [2].

Structure-Activity Relationship Fragment Pharmacology Peptide Engineering

Recommended Scientific and Industrial Applications for Adrenomedullin (1-12) Based on Quantitative Evidence


Receptor Binding Assay Specificity Control: Using AM(1-12) as a Low-Affinity Reference to Validate Adrenomedullin Binding Site Identity

Based on the demonstrated 250-fold lower binding affinity of AM(1-12) (IC₅₀ = 0.3 μM) compared to full-length AM (IC₅₀ = 1.2 nM) in human brain tissue [1], researchers can employ AM(1-12) as a calibrated low-affinity comparator in competitive radioligand binding assays. This application is particularly valuable for validating that observed binding signals reflect genuine adrenomedullin receptor engagement rather than non-specific interactions. The compound's intermediate affinity relative to CGRP (IC₅₀ >1 μM) further enables discrimination between AM-specific and CGRP-cross-reactive binding components in native tissue preparations [1].

In Vivo Cardiovascular Pharmacology: Vasoactively Inert Peptide Control for Distinguishing Direct Vasodilator Effects from Receptor Signaling

Given the complete absence of vasodilator activity of AM(1-12) on both pulmonary and systemic arterial pressures in the cat vascular bed preparation under conditions of elevated vasomotor tone [1], this fragment serves as an ideal negative control peptide for in vivo cardiovascular pharmacology studies. Experimental protocols employing full-length AM or AM(13-52) as vasodilator agonists can utilize AM(1-12) at matched dosing to control for non-specific peptide administration effects, enabling cleaner attribution of hemodynamic changes to receptor-mediated mechanisms.

Structure-Activity Relationship Mapping: Defining the N-Terminal Contribution to AM Receptor Pharmacophore

The parallel characterization showing that AM(1-12), AM(13-52), and AM(22-52) all exhibit comparable low-affinity binding (IC₅₀ ≈ 0.3 μM) relative to full-length AM (IC₅₀ = 1.2 nM) [1] establishes AM(1-12) as the definitive N-terminal reference fragment. Research programs investigating the minimal sequence requirements for high-affinity adrenomedullin receptor engagement require AM(1-12) as the baseline N-terminal comparator. Unlike AM(22-52), which functions as an adrenomedullin receptor antagonist [2], AM(1-12) lacks antagonistic activity, making it the preferred N-terminal control for agonist structure-activity studies.

Antimicrobial Pharmacophore Mapping: Isolating Adrenomedullin's Antimicrobial Domain Outside the N-Terminal 1-12 Region

The documented lack of antimicrobial activity of AM(1-12) contrasted with the established antimicrobial properties of full-length AM against E. coli and S. aureus [1] provides a clear functional boundary for mapping the antimicrobial pharmacophore of adrenomedullin. Researchers investigating host defense peptide engineering can systematically use AM(1-12) to exclude the N-terminal 12 residues as the source of antimicrobial activity, focusing subsequent structure-activity efforts on the mid-region and C-terminal sequences containing the disulfide-bonded ring structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adrenomedullin (1-12), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.